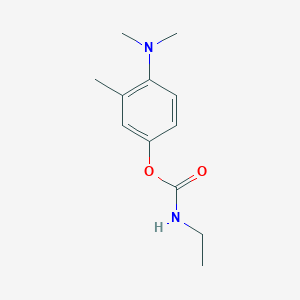
4-(Dimethylamino)-3-methylphenyl ethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dimethylamino)-3-methylphenyl ethylcarbamate is a compound belonging to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry. This particular compound is known for its applications in organic synthesis and as a potential pharmaceutical agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-3-methylphenyl ethylcarbamate can be achieved through several methods. One common approach involves the reaction of 4-(Dimethylamino)-3-methylphenol with ethyl chloroformate in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired carbamate product .
Another method involves the use of dimethyl carbonate as a carbamoylating agent. This reaction can be carried out in a flow system over solid catalysts, providing an environmentally friendly and efficient route to the desired carbamate .
Industrial Production Methods
Industrial production of carbamates often involves the use of phosgene or phosgene derivatives. due to the hazardous nature of phosgene, alternative methods such as the use of dimethyl carbonate or other organic carbonates are preferred. These methods are not only safer but also more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)-3-methylphenyl ethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: The ethylcarbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines .
Scientific Research Applications
4-(Dimethylamino)-3-methylphenyl ethylcarbamate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis due to its stability and ease of removal.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of cholinesterase enzymes.
Industry: It is used in the production of various agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)-3-methylphenyl ethylcarbamate involves its interaction with specific molecular targets. For instance, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine. This leads to an increased concentration of acetylcholine at cholinergic synapses, enhancing cholinergic function .
Comparison with Similar Compounds
Similar Compounds
Rivastigmine: A cholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Physostigmine: Another cholinesterase inhibitor with similar applications in medicine.
Uniqueness
4-(Dimethylamino)-3-methylphenyl ethylcarbamate is unique due to its specific structural features and the presence of the dimethylamino group, which enhances its binding affinity to cholinesterase enzymes. This makes it a valuable compound for research and potential therapeutic applications .
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique chemical properties and potential as a pharmaceutical agent make it an important subject of ongoing research.
Properties
CAS No. |
61912-18-3 |
|---|---|
Molecular Formula |
C12H18N2O2 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
[4-(dimethylamino)-3-methylphenyl] N-ethylcarbamate |
InChI |
InChI=1S/C12H18N2O2/c1-5-13-12(15)16-10-6-7-11(14(3)4)9(2)8-10/h6-8H,5H2,1-4H3,(H,13,15) |
InChI Key |
MOEAWQNBZOMGON-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)OC1=CC(=C(C=C1)N(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



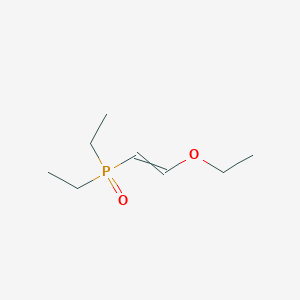
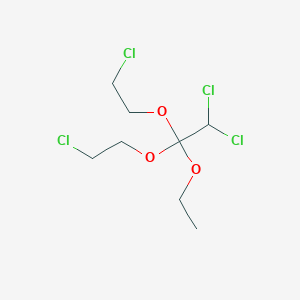

![5,6,7,8,9,10-Hexahydro-6,10-methanopyrido[3,2-d]azocine](/img/structure/B14559875.png)
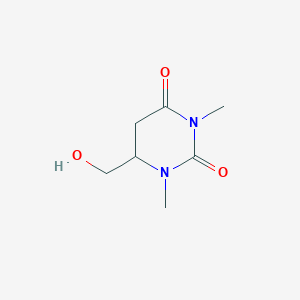
![Acetamide, 2,2,2-trichloro-N-[1-(4-morpholinyl)ethylidene]-](/img/structure/B14559877.png)
![2-(2-Methylpropoxy)spiro[5.5]undeca-2,7-diene-1,9-dione](/img/structure/B14559882.png)
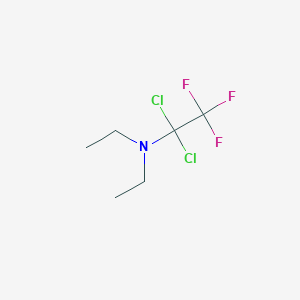
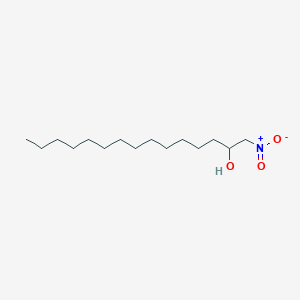
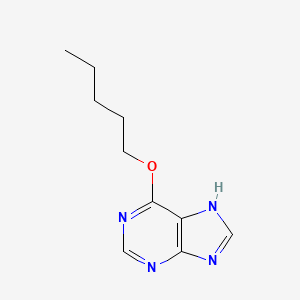

![4-Oxo-4-{[4-(propan-2-yl)phenyl]methoxy}butanoate](/img/structure/B14559931.png)
![[8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-yl]methanol](/img/structure/B14559933.png)
